![molecular formula C10H10Cl3NO3 B14174401 [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-30-4](/img/structure/B14174401.png)
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chlorine atoms on the 2-position of the propyl chain, a hydroxyl group on the 3-position, and a chlorophenyl group attached to the 3-position as well. The carbamate group is attached to the hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 2,2-dichloroacetaldehyde to form the intermediate compound. This intermediate is then reacted with phosgene to introduce the carbamate group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound is produced efficiently and meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted carbamates. These derivatives can have different properties and applications, making this compound a valuable starting material in organic synthesis.
Wissenschaftliche Forschungsanwendungen
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate include:
1,3-Dichloropropan-2-ol: An organic compound with similar chlorinated propyl structure.
2,3-Dichlorophenylpiperazine: A compound with a dichlorophenyl group and similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both the chlorophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3567-30-4 |
|---|---|
Molekularformel |
C10H10Cl3NO3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-4-2-1-3-6(7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChI-Schlüssel |
BJXPMDRBEHGNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(COC(=O)N)(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




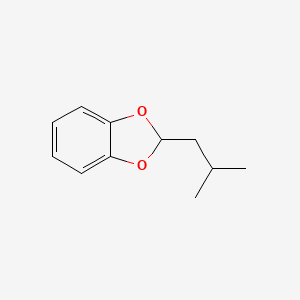
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
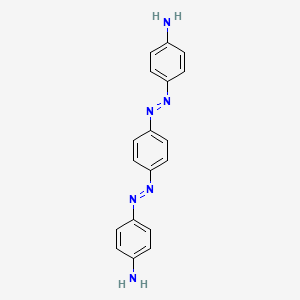

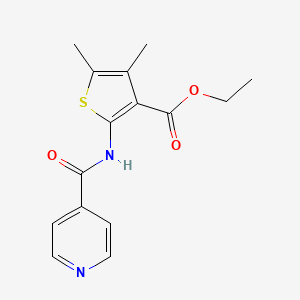
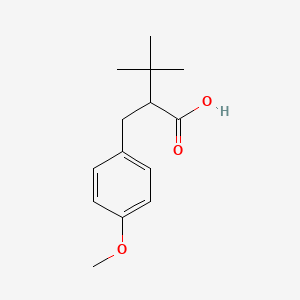
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
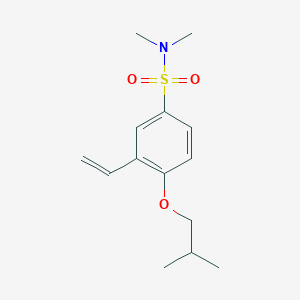
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
